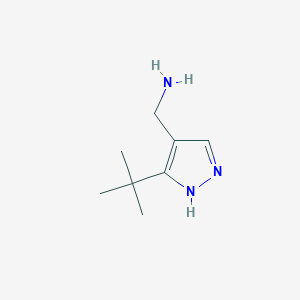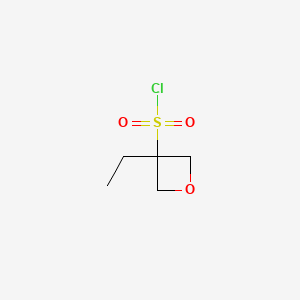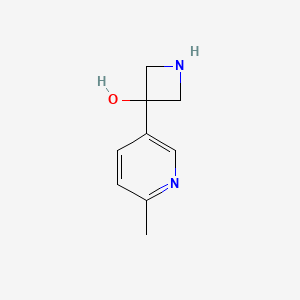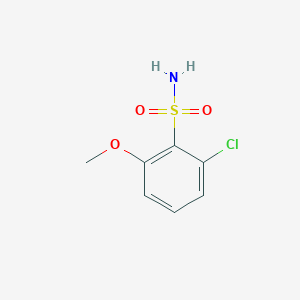
2-Chloro-6-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxybenzenesulfonamide typically involves the sulfonation of 2-chloro-6-methoxyaniline. The process can be summarized as follows:
Starting Material: 2-Chloro-6-methoxyaniline.
Sulfonation: The aniline derivative is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonamide group.
Neutralization: The reaction mixture is neutralized with a base such as sodium hydroxide (NaOH) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines
Scientific Research Applications
2-Chloro-6-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes like carbonic anhydrases.
Biological Studies: It serves as a probe to study enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes such as carbonic anhydrases, inhibiting their activity.
Pathways Involved: The inhibition of carbonic anhydrases affects various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzenesulfonamide: Lacks the methoxy group, making it less versatile in certain chemical reactions.
4-Methoxybenzenesulfonamide: Lacks the chlorine atom, affecting its reactivity and binding properties.
2-Chloro-5-methoxybenzenesulfonamide: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
2-Chloro-6-methoxybenzenesulfonamide is unique due to the presence of both chlorine and methoxy substituents, which confer distinct reactivity and binding characteristics. This dual substitution allows for specific interactions with biological targets and diverse chemical transformations .
Properties
CAS No. |
82020-50-6 |
|---|---|
Molecular Formula |
C7H8ClNO3S |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-chloro-6-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
WSSNIGKKODJZRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


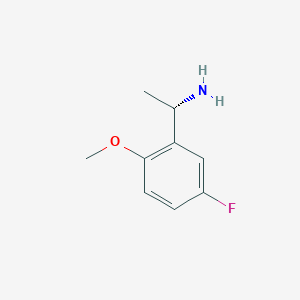
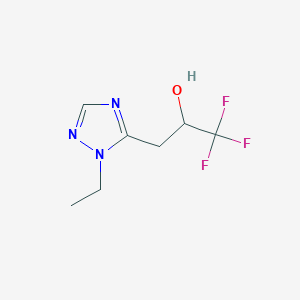

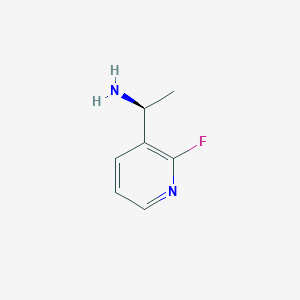
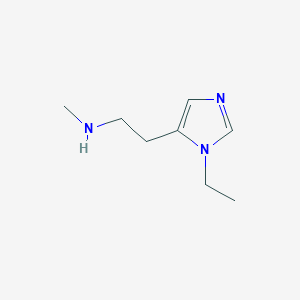
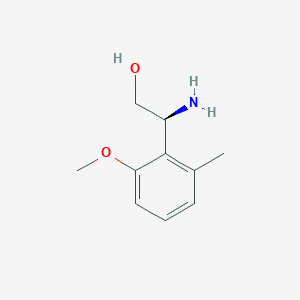
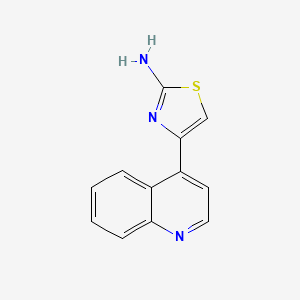
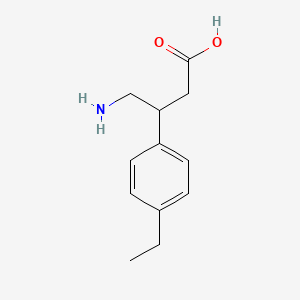
![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)

